molecular formula C18H21N3O4 B4810388 4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B4810388
M. Wt: 343.4 g/mol
InChI Key: ISVSFLDUXPQSAN-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Piperazine Core: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.

    Coupling Reactions: The benzodioxole and furan moieties are then coupled with the piperazine core using appropriate coupling agents such as carbodiimides in the presence of catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and furan rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids and quinones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted amines.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) and ion channels, influencing neurotransmitter release and signal transduction pathways.

    Pathways Involved: The compound can modulate pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide: Lacks the furan moiety, which may alter its pharmacological profile.

    N-(furan-2-ylmethyl)piperazine-1-carboxamide: Lacks the benzodioxole moiety, affecting its interaction with molecular targets.

    4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carboxamide: Substitution on the piperazine ring can influence its chemical reactivity and biological activity.

Uniqueness

4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both benzodioxole and furan moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18(19-11-15-2-1-9-23-15)21-7-5-20(6-8-21)12-14-3-4-16-17(10-14)25-13-24-16/h1-4,9-10H,5-8,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSFLDUXPQSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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